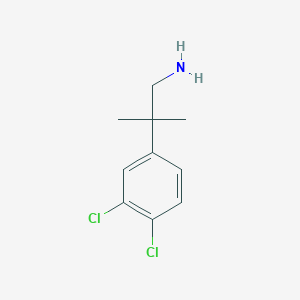

2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZDVAOFDODOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89655-70-9 | |

| Record name | 2-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dichlorophenyl 2 Methylpropan 1 Amine

Established Synthetic Routes to 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine

The synthesis of this compound can be approached through several strategic pathways common in the preparation of primary amines. These routes typically involve the late-stage formation of the amine group from a suitable precursor, such as a nitrile or an amide.

The construction of the target molecule relies on the availability of key precursors that contain the 3,4-dichlorophenyl moiety. A common and logical starting material for building the required carbon skeleton is 3,4-Dichlorophenylacetonitrile . sigmaaldrich.commanchesterorganics.comchemicalbull.comnist.gov This compound serves as a versatile precursor from which the neopentyl structure can be assembled.

Two principal synthetic strategies emerge from this starting point, each defined by a key intermediate:

Nitrile Precursor Route : This pathway involves the direct elaboration of 3,4-Dichlorophenylacetonitrile to form 2-(3,4-dichlorophenyl)-2-methylpropanenitrile . This can be achieved through double α-alkylation of the acetonitrile (B52724) starting material. The benzylic position is acidic and can be deprotonated with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), followed by reaction with a methylating agent like methyl iodide (CH₃I). Repeating this process yields the desired α,α-dimethylated nitrile intermediate.

Amide Precursor Route : This strategy involves the synthesis of 2-(3,4-dichlorophenyl)-2-methylpropanamide . This amide is a key intermediate for the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with the loss of one carbon atom. wikipedia.orgchemistrysteps.com The synthesis of this amide would typically start from the corresponding carboxylic acid, 2-(3,4-dichlorophenyl)-2-methylpropanoic acid , which in turn could be prepared from the nitrile intermediate described above via hydrolysis.

The following table outlines the key starting materials and intermediates for the synthesis of the target amine.

| Compound Name | Role in Synthesis |

| 3,4-Dichlorophenylacetonitrile | Primary Starting Material |

| 2-(3,4-dichlorophenyl)-2-methylpropanenitrile | Key Intermediate for Reduction Pathway |

| 2-(3,4-dichlorophenyl)-2-methylpropanamide | Key Intermediate for Hofmann Rearrangement |

| Methyl Iodide | Alkylating Agent |

| Lithium Aluminum Hydride | Reducing Agent |

| Bromine & Sodium Hydroxide (B78521) | Reagents for Hofmann Rearrangement |

The conversion of the key precursors into this compound requires careful optimization of reaction conditions to maximize yield and purity.

Route A: Reduction of 2-(3,4-dichlorophenyl)-2-methylpropanenitrile

The reduction of a nitrile to a primary amine is a robust and widely used transformation. docbrown.info

Reagents : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent highly effective for this conversion. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. docbrown.info

Solvents : The reaction with LiAlH₄ must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as the reagent reacts violently with protic solvents like water or alcohols. docbrown.info

Catalysis : An alternative to chemical reduction is catalytic hydrogenation. This method employs hydrogen gas (H₂) over a metal catalyst, typically Raney Nickel, at elevated temperature and pressure. docbrown.info This approach is often considered "greener" and is suitable for industrial-scale synthesis. wikipedia.org

Route B: Hofmann Rearrangement of 2-(3,4-dichlorophenyl)-2-methylpropanamide

The Hofmann rearrangement provides an alternative pathway that shortens the carbon chain. chemistrysteps.comthermofisher.com

Reagents : The classical conditions involve treating the primary amide with bromine (Br₂) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH). wikipedia.org This combination generates sodium hypobromite (B1234621) in situ.

Variations : Alternative reagents can be used, including N-bromosuccinimide (NBS) or (diacetoxyiodo)benzene (B116549) (PIDA), particularly for substrates that may be sensitive to harsh basic conditions. thermofisher.comresearchgate.net The choice of base can also be modified; for instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used effectively in some cases. researchgate.net

Temperature : The reaction typically requires heating to facilitate the rearrangement of the N-bromoamide intermediate to the isocyanate.

The table below summarizes typical conditions for these key amine-forming reactions.

| Transformation | Reagent(s) | Catalyst | Solvent | Temperature |

| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) | None | Diethyl Ether or THF | Reflux |

| Nitrile Reduction | Hydrogen Gas (H₂) | Raney Nickel | Ethanol or Methanol | Elevated (e.g., 150°C) |

| Hofmann Rearrangement | Bromine (Br₂), Sodium Hydroxide (NaOH) | None | Water | Heat |

| Modified Hofmann | N-Bromosuccinimide (NBS), DBU | None | Various Organic Solvents | Room Temp. to Heat |

Understanding the reaction mechanisms is crucial for controlling the outcomes of the synthetic routes.

Mechanism of Nitrile Reduction (with LiAlH₄) : The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbon of the nitrile group (C≡N). This forms an intermediate imine anion complexed to aluminum. A second hydride transfer reduces the imine C=N bond. The reaction is completed by a final workup step with water or dilute acid, which hydrolyzes the nitrogen-aluminum bonds to liberate the primary amine. chemistrysteps.com

Mechanism of the Hofmann Rearrangement : This is a more complex, multi-step process. wikipedia.orgchemistrysteps.com

Deprotonation and Bromination : The reaction starts with the deprotonation of the primary amide by the base (e.g., OH⁻), followed by the reaction of the resulting anion with bromine to form an N-bromoamide.

Second Deprotonation : The base removes the second, more acidic N-H proton from the N-bromoamide, forming an unstable bromoamide anion.

Rearrangement : This anion undergoes a concerted rearrangement. The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming a neutral isocyanate intermediate (R-N=C=O).

Hydrolysis : The isocyanate is then hydrolyzed by water. Nucleophilic addition of water to the isocyanate forms a carbamic acid.

Decarboxylation : Carbamic acids are unstable and spontaneously lose carbon dioxide (CO₂) to yield the final primary amine product. chemistrysteps.com

Derivatization Strategies and Analogue Synthesis of this compound

The primary amine functionality of the title compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of analogues.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom to form secondary or tertiary amines.

Direct Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) is a common method. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination : A more controlled and widely used method for mono-alkylation is reductive amination. masterorganicchemistry.com This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com

N-Acylation

N-acylation converts the primary amine into an amide, which is a common transformation in medicinal chemistry.

Acylating Agents : The reaction is typically performed using activated carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. nih.govsemanticscholar.org For example, reacting the amine with acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) will yield the corresponding N-acetyl amide.

Reaction Conditions : These reactions are generally high-yielding and proceed under mild conditions, often at room temperature. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. semanticscholar.org

The table below lists common reagents used for these derivatization strategies.

| Derivatization Type | Reagent Class | Specific Example(s) | Product Functional Group |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| N-Alkylation | Aldehyde + Reducing Agent | Formaldehyde + NaBH₃CN | Secondary Amine (N-methyl) |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

The synthesis of the target amine is itself an example of a key reduction pathway.

Reduction : The conversion of the nitrile group (-C≡N) or the amide group (-CONH₂) in the respective precursors to the aminomethyl group (-CH₂NH₂) are fundamental reductive transformations. The dichlorophenyl aromatic ring is generally resistant to the conditions used for these reductions, such as LiAlH₄ or catalytic hydrogenation, which primarily target the more reactive functional groups in the side chain.

Oxidation : While less common for synthetic purposes, the primary amine group can be oxidized. Strong oxidizing agents could potentially lead to the degradation of the molecule. However, controlled oxidation could, in principle, form an imine if reacted with an appropriate carbonyl compound in the absence of a reducing agent. The benzylic carbon, being quaternary, is resistant to oxidation reactions that typically occur at benzylic C-H bonds.

Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety

The dichlorophenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the two chlorine atoms and the 2-amino-1,1-dimethyl ethyl group.

Chlorine atoms are deactivating yet ortho, para-directing substituents. Their deactivating nature stems from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions relative to the chlorine.

The 2-amino-1,1-dimethylethyl substituent, an alkyl group attached to the ring, is generally considered an activating, ortho, para-directing group due to its electron-donating inductive effect. However, under the acidic conditions often employed in electrophilic aromatic substitution, the primary amine will be protonated to form an ammonium salt (-NH3+). The positively charged ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

Considering the combined directing effects of the two chlorine atoms and the likely protonated amino group in a model compound like 3,4-dichlorotoluene, electrophilic attack is predicted to occur at the positions that are ortho or para to the chlorine atoms and meta to the alkylammonium group. The positions C-2 and C-6 are ortho to the chlorine at C-3 and C-4 respectively. Position C-5 is ortho to the chlorine at C-4 and meta to the chlorine at C-3. The position C-2 is ortho to the alkyl group, C-5 is meta, and C-6 is ortho. Given the deactivating nature of the protonated amine, substitution will be directed by the chlorine atoms, primarily to the less sterically hindered positions. Therefore, substitution is most likely to occur at the C-2 or C-6 positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-3,4-dichlorophenyl)-2-methylpropan-1-amine and 2-(6-Nitro-3,4-dichlorophenyl)-2-methylpropan-1-amine |

| Halogenation | Br₂, FeBr₃ | 2-(2-Bromo-3,4-dichlorophenyl)-2-methylpropan-1-amine and 2-(6-Bromo-3,4-dichlorophenyl)-2-methylpropan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(2-Acetyl-3,4-dichlorophenyl)-2-methylpropan-1-amine and 2-(6-Acetyl-3,4-dichlorophenyl)-2-methylpropan-1-amine |

Note: The product distribution can be influenced by reaction conditions such as temperature and catalyst choice.

Advancements in Stereoselective Synthesis of Chiral Analogues

The presence of a stereocenter at the carbon atom bearing the dichlorophenyl group makes the stereoselective synthesis of enantiomerically pure analogues of this compound a topic of significant interest, particularly for applications in pharmacology where enantiomers often exhibit different biological activities.

One of the prominent strategies for achieving high enantioselectivity in the synthesis of chiral amines is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming step. A relevant example can be drawn from the synthesis of sertraline (B1200038), a more complex molecule that shares the 3,4-dichlorophenyl moiety. In some synthetic routes towards sertraline analogues, a chiral phenyloxazolidinone auxiliary has been employed to direct the conjugate addition of an aryl magnesium bromide to a cinnamic imide derivative, thereby establishing the desired stereocenter with high diastereoselectivity.

Another powerful approach involves the use of sulfinamides as chiral auxiliaries. For instance, the addition of a Grignard reagent or an organolithium reagent to a chiral N-sulfinylimine derived from a ketone can proceed with high diastereoselectivity. The subsequent removal of the sulfinyl group yields the desired chiral primary amine. This method is broadly applicable to the synthesis of a variety of chiral amines, including analogues of this compound. The synthesis would involve the reaction of 1-(3,4-dichlorophenyl)ethan-1-one with a chiral tert-butanesulfinamide, followed by the addition of a methyl Grignard reagent.

Table 2: Illustrative Stereoselective Synthesis of Chiral 2-Aryl-2-methylpropan-1-amine Analogues

| Aryl Substituent | Chiral Auxiliary/Method | Key Reaction | Expected Major Enantiomer |

| 3,4-Dichlorophenyl | (S)-2-Phenyloxazolidinone | Diastereoselective conjugate addition | (S)-enantiomer |

| 4-Chlorophenyl | (R)-tert-Butanesulfinamide | Diastereoselective addition of MeMgBr to N-sulfinylimine | (R)-enantiomer |

| 3,4-Difluorophenyl | Asymmetric Hydrogenation with a Chiral Rhodium Catalyst | Enantioselective reduction of a corresponding enamine | Dependent on catalyst chirality |

This table is illustrative and the actual outcomes would depend on the specific reaction conditions and the nature of the substrates.

Recent advancements also include the development of catalytic asymmetric methods that avoid the need for stoichiometric chiral auxiliaries. These methods often employ chiral metal catalysts or organocatalysts to achieve high enantioselectivity. For the synthesis of chiral amines, asymmetric hydrogenation of enamines or imines, and asymmetric amination of C-H bonds are promising areas of research.

Structure Activity Relationship Sar Studies of 2 3,4 Dichlorophenyl 2 Methylpropan 1 Amine and Its Analogues

Impact of Phenyl Ring Substitution on Biological Activity

Substituents on the aromatic ring play a pivotal role in modulating the pharmacological profile of this class of compounds through electronic and steric effects.

The 3,4-dichloro substitution pattern on the phenyl ring is a hallmark of many potent and selective serotonin (B10506) reuptake inhibitors (SSRIs), including the structurally related compound sertraline (B1200038). researchgate.net This specific arrangement is crucial for high-affinity binding to the serotonin transporter (SERT). The interaction with the transporter involves the aromatic ring fitting into a hydrophobic binding pocket, and the electronic properties conferred by the chlorine atoms in these positions are optimal for this interaction. nih.gov

Moving the chlorine atoms to other positions, such as 2,4- or 3,5-, generally leads to a significant decrease in affinity and/or selectivity for SERT. For instance, in related tropane (B1204802) analogs, the affinity for the dopamine (B1211576) transporter (DAT) was highly sensitive to the position of the chloro substituent on the phenyl ring. rti.org The 3,4-dichloro arrangement appears to provide an ideal electronic and steric profile that complements the topology of the SERT primary binding site (S1). nih.gov This highlights the spatial significance of substituent placement in dictating target interaction. longdom.org

Table 1: Illustrative Impact of Phenyl Ring Halogen Substitution on Monoamine Transporter Affinity (Ki, nM) for a Tropane Analog Series Note: This table presents data from a related series of compounds to illustrate the principles of substitution effects.

| Phenyl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| 4'-Fluoro | 2.0 | 180 | 360 |

| 4'-Chloro | 0.7 | 100 | 250 |

| 4'-Bromo | 0.8 | 120 | 280 |

| 4'-Iodo | 0.7 | 110 | 260 |

Data is illustrative and derived from SAR studies of tropane analogs to demonstrate trends. rti.org

The introduction of other substituents onto the dichlorophenyl ring can further modulate the activity profile. The nature of these additional groups—whether they are electron-donating or electron-withdrawing, bulky or compact—influences the binding affinity for monoamine transporters. nih.gov For example, in the fluoxetine (B1211875) series, adding an electron-withdrawing trifluoromethyl group at the para-position results in a six-fold increase in SSRI activity compared to the non-fluorinated parent compound. longdom.org

In various series of monoamine reuptake inhibitors, adding small, electron-withdrawing groups like fluorine can enhance potency, while larger, bulkier groups may decrease affinity due to steric hindrance within the transporter's binding pocket. acs.orgnih.gov These findings suggest that while the 3,4-dichloro pattern establishes a strong foundation for SERT affinity, fine-tuning of potency and selectivity across different monoamine transporters (DAT, NET, SERT) can be achieved through the strategic addition of other substituents. nih.gov

Role of the Amine Functional Group in Receptor Interaction and Selectivity

The amine group is a critical pharmacophoric element, typically engaging in a key ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters. nih.gov Modifications to this group have profound effects on binding and function.

The degree of substitution on the amine nitrogen (primary, secondary, or tertiary) is a major determinant of both potency and selectivity. For many monoamine transporter inhibitors, a secondary amine (specifically an N-methyl group) confers the highest affinity and optimal selectivity for SERT.

For example, sertraline is a secondary amine. Its primary amine metabolite, desmethylsertraline, is substantially less potent as a serotonin reuptake inhibitor. nih.gov In another series of citalopram (B1669093) analogs, compounds with a dimethylamino (tertiary) moiety generally showed higher affinity for the primary binding site of SERT compared to their monomethyl (secondary) counterparts. nih.gov Conversely, in a series of modafinil (B37608) analogs, N-alkylation on the terminal amide generally decreased binding affinity at the DAT. acs.org This demonstrates that the optimal amine substitution is highly dependent on the specific chemical scaffold and the target transporter. Generally, increasing the steric bulk from primary to secondary and tertiary amines can alter the fit within the binding pocket and change the selectivity profile across SERT, DAT, and NET.

Table 2: Illustrative Impact of Amine Substitution on SERT Inhibition Note: This table is based on general findings from related SSRI compound series.

| Compound Series | Amine Type | Relative SERT Potency |

|---|---|---|

| Sertraline Analog | Secondary (-NHCH₃) | High |

| Sertraline Analog | Primary (-NH₂) | Low |

| Citalopram Analog | Tertiary (-N(CH₃)₂) | High |

| Citalopram Analog | Secondary (-NHCH₃) | Moderate |

Data is illustrative of general SAR trends for SSRIs. nih.govnih.gov

The linker connecting the aromatic ring and the amine group, along with the stereochemistry of any chiral centers, is crucial for correctly orienting the key pharmacophoric elements within the receptor binding site. For many monoamine reuptake inhibitors, chirality is a key determinant for both inhibitory activity and selectivity. researchgate.net Sertraline, for example, has two chiral centers, and its potent biological activity resides almost exclusively in the (1S, 4S)-enantiomer. researchgate.net

While 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine itself is achiral due to the gem-dimethyl group, analogs with different substituents at this position would be chiral, and their stereochemistry would be expected to have a significant impact on activity. The length and flexibility of the propanamine chain are also optimized for interaction. Shortening or lengthening this chain, or introducing conformational constraints, can drastically alter binding affinity by disrupting the optimal positioning of the phenyl ring and the amine group relative to their respective binding subsites within the transporter. nih.gov

Conformational Analysis and Molecular Flexibility in SAR

The ability of this compound and its analogs to adopt a specific three-dimensional conformation is essential for high-affinity binding. These molecules are flexible, with rotational freedom around the single bonds of the propanamine side chain. This flexibility allows the molecule to adapt its shape to fit into the binding pocket of the transporter, a process known as conformational selection or induced fit. nih.gov

The lowest energy conformation of the molecule in solution is not necessarily the bioactive conformation. The binding process involves the molecule adopting a specific spatial arrangement where the amine group forms a salt bridge with the key aspartate residue and the 3,4-dichlorophenyl ring is positioned within a hydrophobic pocket lined by aromatic amino acid residues. nih.govresearchgate.net Structural modifications that restrict this flexibility, such as incorporating the structure into a ring system, can either increase potency by locking the molecule in its bioactive conformation or decrease it by preventing the molecule from adopting the necessary shape. researchgate.net Therefore, understanding the conformational possibilities and the energetic costs of adopting the bioactive conformation is a key aspect of the SAR for this class of compounds.

Pharmacological Investigations and Molecular Mechanisms of Action for 2 3,4 Dichlorophenyl 2 Methylpropan 1 Amine

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental to characterizing the pharmacological profile of a compound by assessing its direct interactions with specific molecular targets. For 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine, these investigations focus on its binding affinity and functional activity at various receptors and enzymes implicated in neuropsychiatric and physiological processes.

Interaction with Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin (B10506) Reuptake)

Monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft and are primary targets for many psychoactive compounds. The structural motif of a dichlorinated phenyl ring attached to an amine is common in substances that interact with these transporters.

Research into the interaction of this compound with these transporters would typically involve radioligand binding assays to determine the compound's affinity (Kᵢ value) for each transporter and uptake inhibition assays to measure its potency (IC₅₀ value) in blocking neurotransmitter reuptake. While specific binding affinity and functional assay data for this compound are not detailed in the available literature, related compounds containing the 3,4-dichlorophenyl moiety are known to exhibit activity at these sites. The potency and selectivity for DAT, NET, or SERT would define its primary mechanism as a potential dopamine, norepinephrine, or serotonin reuptake inhibitor, or a combination thereof.

Modulation of Opioid Receptors (Kappa, Mu)

Opioid receptors, including the kappa (κ) and mu (μ) subtypes, are key targets in pain modulation and are also involved in mood, reward, and addictive behaviors. The interaction of novel compounds with these receptors is evaluated to understand their potential analgesic or psychoactive effects. Derivatives of 2-(3,4-Dichlorophenyl)-N-methylacetamide have been investigated for their activity at opioid receptors, particularly the kappa opioid receptor. For instance, specific analogs have been developed as selective kappa antagonists.

The modulatory effect of this compound on opioid receptors would be determined through competitive binding assays using selective radioligands for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). Functional assays, such as those measuring G-protein activation or downstream signaling pathways, would further elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

Cannabinoid Receptor (CB1) Modulation

The cannabinoid receptor 1 (CB1), predominantly expressed in the central nervous system, is the primary target of cannabinoids and plays a significant role in regulating appetite, pain, mood, and memory. Investigating the interaction of new chemical entities with CB1 is crucial for identifying potential therapeutic agents or understanding off-target effects.

To assess the modulatory activity of this compound on CB1 receptors, binding assays would be employed to measure its affinity. Subsequent functional studies, such as GTPγS binding assays or cyclic AMP (cAMP) accumulation assays, would be necessary to determine if the compound exhibits agonist or antagonist properties at the CB1 receptor.

Enzyme Inhibition Studies (e.g., Methionyl-tRNA Synthetase, Telomerase)

Beyond receptor interactions, the potential for a compound to inhibit key enzymes is a critical aspect of its pharmacological profile. Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein biosynthesis, making it a target for antibacterial agents. Telomerase, an enzyme that maintains telomere length, is a crucial target in cancer research due to its role in cellular immortalization.

Studies on compounds structurally related to this compound have explored their inhibitory effects on various enzymes. For example, novel diaryldiamine-containing compounds have been shown to be potent inhibitors of bacterial MetRS. The inhibitory potential of this compound against MetRS or telomerase would be quantified by determining its IC₅₀ value in enzymatic assays.

Tyrosine Kinase Receptor Inhibition (e.g., EGFR, VEGFR-2)

Tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. Inhibitors of these receptors are a cornerstone of modern cancer therapy.

The evaluation of this compound as a potential tyrosine kinase inhibitor would involve screening its activity against a panel of kinases, including EGFR and VEGFR-2. Kinase inhibition assays would measure the compound's ability to block the phosphorylation activity of these enzymes, with IC₅₀ values indicating its potency. The selectivity profile across different kinases would be essential in determining its potential as a targeted therapeutic agent.

Preclinical Pharmacodynamics and Efficacy Studies of this compound

Preclinical pharmacodynamic studies are designed to investigate the physiological and biochemical effects of a compound in living organisms and to establish a dose-response relationship. These studies are essential to bridge the gap between in vitro activity and potential therapeutic efficacy. For this compound, such studies would focus on its effects on the central nervous system and other systems related to its in vitro targets.

Based on its structural similarity to monoamine reuptake inhibitors, preclinical models would likely assess its impact on locomotor activity, its potential antidepressant-like effects in forced swim or tail suspension tests, and its reinforcing properties in self-administration paradigms. If the compound shows significant activity at opioid or cannabinoid receptors, its analgesic effects would be evaluated in models of nociceptive and neuropathic pain. Efficacy studies would depend on the primary mechanism of action identified in in vitro assays. For example, if the compound is a potent and selective dopamine reuptake inhibitor, its efficacy might be tested in animal models of attention-deficit/hyperactivity disorder (ADHD) or depression.

In Vitro Biological Activities (e.g., Antimicrobial, Antiparasitic, Anti-inflammatory Potential)

Direct experimental studies detailing the in vitro biological activities of this compound are not extensively documented in publicly available scientific literature. However, the 3,4-dichlorophenyl moiety is a structural component found in various compounds that have been investigated for their biological potential. The presence of this halogenated phenyl group in a molecule can influence its antimicrobial properties.

For instance, research into other heterocyclic compounds incorporating the 3,4-dichlorophenyl group has shown demonstrable antimicrobial and antifungal activities. mdpi.com Similarly, studies on certain 3,4-dihydro-s-triazinobenzimidazole derivatives revealed that the inclusion of a halogenated phenyl group on the triazine ring was associated with antimicrobial activity against Gram-positive bacteria. researchgate.net While these findings pertain to different molecular scaffolds, they suggest that the dichlorophenyl group can be a component of pharmacologically active agents.

Below is a summary of findings for distinct compounds that feature the 3,4-dichlorophenyl group and have been assessed for antimicrobial activity. It is crucial to note that these results are not directly applicable to this compound but provide context for the potential activity of the chemical moiety.

| Compound Class | Organism(s) | Observed Activity |

| Pyridazinone derivatives | Various bacteria and fungi | Some synthesized compounds showed antimicrobial and antifungal activities. mdpi.com |

| 3,4-dihydro-s-triazinobenzimidazole derivatives | E. faecalis, S. aureus (Gram-positive) | Effective inhibition observed at MIC values between 50-400 μg/mL. researchgate.net |

| 3,4-dihydro-s-triazinobenzimidazole derivatives | E. coli, P. aeruginosa (Gram-negative) | Seven compounds exhibited activity at concentrations of 50-400 μg/mL. researchgate.net |

Behavioral and Neurochemical Modulation in Animal Models

The compound this compound is a structural analog of phenethylamines and amphetamines. This class of compounds is known to exert significant effects on the central nervous system, primarily by interacting with monoamine transporters (MATs). nih.govnih.gov MATs, which include transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. nih.gov

Given its structure, it is hypothesized that this compound functions as a monoamine transporter ligand, potentially modulating the levels of dopamine, serotonin, and norepinephrine in the brain. The behavioral effects of related compounds, such as p-chloroamphetamine (pCA), have been studied in animal models. pCA is known to alter brain amine levels, enhancing dopamine and noradrenaline while reducing serotonin, which corresponds to behavioral changes including decreased locomotion and social interaction. nih.gov

Anticipated Effects Based on Structural Analogy:

| Neurochemical System | Potential Effect | Behavioral Outcome (Hypothesized) |

| Dopaminergic | Inhibition of DAT and/or VMAT2, leading to altered dopamine homeostasis and release. nih.govdrugbank.com | Changes in locomotion, reward-seeking behavior, and stereotypy. |

| Serotonergic | Interaction with SERT, potentially leading to altered serotonin levels. nih.gov | Modulation of mood, anxiety, and social behaviors. nih.gov |

| Noradrenergic | Interaction with NET, leading to enhanced noradrenaline levels. nih.gov | Effects on arousal, attention, and exploratory behavior. |

Molecular Docking and Computational Modeling for Ligand-Target Interactions

While specific molecular docking studies for this compound are not described in the reviewed literature, computational models for the binding of structurally related compounds to monoamine transporters provide significant insight. A close analog, 2-(3,4-dichlorophenyl) ethanamine (DCP), has been shown to bind to the dopamine transporter (DAT). nih.gov

The primary binding site (S1) within DAT is comprised of several subsites that accommodate different parts of the ligand. nih.gov

Subsite A: This area is defined by transmembrane helices (TM) 1b, 6, and 8. It selectively binds the polar amine moiety of substrates. A key interaction involves the formation of a salt bridge between the protonated amine group (NH3+) of the ligand and an aspartate residue (Asp79 in human DAT). nih.gov

Subsite B: Lined by TM3 and TM8, this subsite accommodates the aromatic ring of the ligand. nih.gov

Subsite C: Formed by TM3, TM6a, and TM10, this region plays a role in modulating inhibitor affinity and specificity. nih.gov

Based on this established model, a hypothetical binding mode for this compound within the DAT S1 site can be proposed. The primary amine would anchor in Subsite A, forming the critical salt bridge with the aspartate residue. The 3,4-dichlorophenyl ring would occupy Subsites B and C, with the chlorine atoms potentially forming specific interactions with residues lining these pockets, thereby influencing binding affinity and selectivity. The additional methyl groups on the propane (B168953) backbone would also interact with hydrophobic residues within the binding site.

Hypothetical Ligand-Target Interactions for this compound at DAT:

| Molecular Moiety of Ligand | Target Subsite in DAT | Type of Interaction (Hypothesized) | Key Residues (Based on Analogs) nih.gov |

| Primary Amine Group (-NH2) | Subsite A | Salt bridge formation, hydrogen bonding | Aspartate (e.g., Asp79 in hDAT) |

| 3,4-Dichlorophenyl Ring | Subsites B & C | Hydrophobic interactions, Van der Waals forces, potential halogen bonds | Aromatic and aliphatic residues |

| Propane Backbone & Methyl Groups | S1 Pocket | Hydrophobic interactions | Aliphatic residues |

Advanced Analytical and Characterization Techniques in Research on 2 3,4 Dichlorophenyl 2 Methylpropan 1 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are primary tools for elucidating the connectivity and functional groups present in 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

In a typical ¹H NMR spectrum, the protons of the molecule would exhibit distinct chemical shifts based on their electronic environment. The protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and would be expected to appear as a sharp singlet. The methylene (B1212753) protons (CH₂) adjacent to the amine group would also produce a singlet. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable; their presence can be confirmed by D₂O exchange, which causes the signal to disappear. ox.ac.ukmdpi.com The aromatic protons on the dichlorophenyl ring would present a more complex splitting pattern due to their coupling with each other.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the methyl carbons, the methylene carbon, the quaternary carbon, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the presence of the chlorine substituents.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C(CH₃)₂ | ~1.3 | s (6H) | ~25 |

| CH₂-NH₂ | ~2.8 | s (2H) | ~50 |

| NH₂ | 1.0 - 3.0 (variable) | br s (2H) | - |

| C(CH₃)₂(CH₂NH₂) | - | - | ~40 |

| Ar-H | 7.2 - 7.5 | m (3H) | 128 - 133 |

| Ar-C | - | - | 130 - 145 |

Note: Expected values are based on general principles of NMR spectroscopy and data for analogous compounds. acs.orgchemistrysteps.com s = singlet, br s = broad singlet, m = multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. cognitoedu.orgmugberiagangadharmahavidyalaya.ac.inlibretexts.orgbyjus.com For this compound, the primary amine (NH₂) group is of particular interest.

The IR spectrum is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, which is characteristic of a primary amine. lcms.cz An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region. lcms.cz Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ range. The presence of the C-Cl bonds would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aromatic) | 3010 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |

Note: Expected frequency ranges are based on established IR spectroscopy correlation tables. lcms.cz

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and determining the purity of a substance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely used for the analysis of non-volatile and thermally sensitive compounds. For an amine-containing compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govaocs.orglatamjpharm.org

To achieve good peak shape and retention for basic compounds, it is often necessary to add modifiers to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of the amine group. UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. lcms.czlcms.cz

Typical HPLC/UPLC Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA or Formic Acid |

| Flow Rate | HPLC: 0.5-1.5 mL/min; UPLC: 0.2-0.6 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance of the dichlorophenyl ring (e.g., ~220 nm or ~275 nm) nih.govlatamjpharm.org |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC)

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. organomation.commeasurlabs.com Amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and adsorption on the column. nih.gov To overcome these issues, specialized columns with a basic deactivation are often used, or the amine may be derivatized to a less polar analogue. biorxiv.org However, with modern capillary columns, direct analysis is often feasible. A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC.

Typical GC Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | A temperature gradient, e.g., starting at 100 °C and ramping to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 300 °C |

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov For this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely in positive ion mode to form the protonated molecule [M+H]⁺. The high-resolution mass spectrum would allow for the determination of the elemental composition of the parent ion, confirming the molecular formula C₁₀H₁₃Cl₂N. The characteristic isotopic pattern of the two chlorine atoms would be a key feature in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. nih.govlcms.cz

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

QTOF-MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. youtube.com This instrumentation provides high mass accuracy and resolution, which is crucial for the unambiguous determination of elemental compositions of both parent ions and fragment ions. This level of accuracy helps to differentiate between compounds with the same nominal mass but different elemental formulas. mdpi.com

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 218.0498 | Protonated molecule |

Note: Predicted m/z values are for the most abundant isotopes. uni.lu The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govplos.orgrcsb.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It would also provide detailed information about the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. mdpi.com This information is invaluable for understanding the compound's physical properties and for computational modeling studies. The successful determination of a crystal structure provides unequivocal proof of the compound's identity and stereochemistry.

Future Directions and Emerging Research Avenues for 2 3,4 Dichlorophenyl 2 Methylpropan 1 Amine

Exploration of Novel Pharmacological Targets and Polypharmacology

Future research will likely extend beyond the compound's well-established primary targets to investigate its effects on a wider array of biological molecules. The concept of polypharmacology, where a single molecule interacts with multiple targets, is a significant area of exploration. This approach is crucial for understanding the full spectrum of the compound's effects and for discovering new therapeutic applications.

Advanced screening techniques and computational modeling will be instrumental in identifying potential new targets. Research into structurally similar compounds suggests that molecules of this class may interact with various receptors and transporters beyond their primary targets. The systematic evaluation of these off-target activities is essential. Understanding these interactions could explain nuanced physiological effects and open doors to repurposing the compound for different diseases. A thorough characterization of its binding profile across a range of receptors, enzymes, and ion channels will be a critical step in building a comprehensive pharmacological profile.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The chemical synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine is a key area for innovation, with a strong focus on improving efficiency and sustainability. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic chemistry offers several avenues for improvement, aligning with the principles of green chemistry. mdpi.comejcmpr.com

Integration of Omics Technologies in Mechanistic Studies

To achieve a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is indispensable. nih.govelsevierpure.comnsf.gov These approaches, including genomics, proteomics, and metabolomics, provide a system-wide view of the molecular changes induced by the compound.

Pharmacogenomics: This field investigates how genetic variations influence individual responses to a compound. By identifying specific genes or single nucleotide polymorphisms (SNPs), researchers can work towards predicting efficacy and tailoring treatments to specific patient populations. nih.govnsf.gov

Pharmacoproteomics: This involves the large-scale study of proteins to identify the direct and indirect targets of a compound and to understand its impact on cellular signaling pathways.

Pharmacometabolomics: This technology analyzes the global metabolic profile of an organism in response to a compound. mdpi.com It can reveal novel mechanisms of action and identify biomarkers associated with the compound's effects. mdpi.comresearchgate.net

By combining these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, leading to a more profound understanding of its biological consequences and potential for personalized medicine. nih.govmdpi.com

Rational Design of Next-Generation Analogues for Optimized Biological Profiles

Leveraging the growing knowledge of its structure-activity relationships (SAR), future research will focus on the rational design of new analogues with improved properties. drugdesign.orgtaylorandfrancis.com The goal is to create next-generation compounds that possess enhanced efficacy, selectivity, and better pharmacokinetic profiles.

Computational chemistry and molecular modeling play a pivotal role in this process. nih.gov By simulating the interaction between potential analogues and their biological targets, scientists can predict the binding affinity and functional activity of new designs before they are synthesized. This in silico approach significantly accelerates the drug discovery process. nih.gov

SAR studies help identify which parts of the molecule are essential for its activity and which can be modified to fine-tune its properties. drugdesign.orgnih.gov For instance, modifications to the dichlorophenyl ring or the amine side chain could be explored to enhance target specificity or to modulate metabolic stability. mdpi.comnih.gov This iterative cycle of design, synthesis, and biological evaluation is crucial for developing novel therapeutic agents with superior clinical profiles. mdpi.com

Q & A

Q. Table 1: Analytical Characterization

| Technique | Parameters | Value |

|---|---|---|

| HPLC | Column: C18, 5 µm | RT = 8.2 min |

| HRMS | [M+H]⁺ | 234.0421 (calc. 234.0418) |

| ¹H-NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, 1H, ArH) | δ 2.70 (s, 2H, CH₂NH₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.